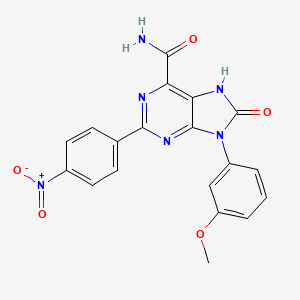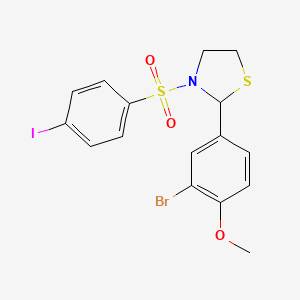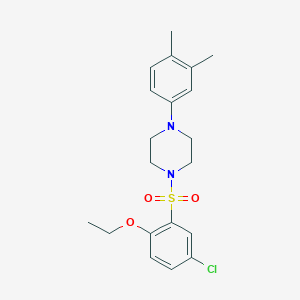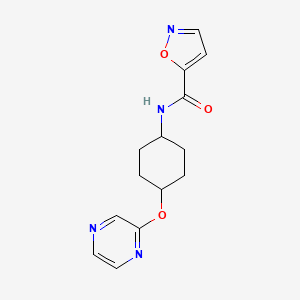
9-(3-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The compound contains a purine core, which is a bicyclic aromatic ring system composed of a pyrimidine ring fused to an imidazole ring. It also has methoxyphenyl, nitrophenyl, and carboxamide substituents attached to the purine core. These functional groups could significantly influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For instance, the nitro group is electron-withdrawing and could make the compound susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the nitro group could increase the compound’s polarity .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Several studies have focused on synthesizing and analyzing the structural properties of compounds related to 9-(3-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide and its derivatives. Notably, Lalpara et al. (2021) synthesized a series of compounds, including dihydropyrimidine derivatives, and characterized them using NMR, IR spectroscopy, and mass spectrometry. These compounds exhibited in vitro antidiabetic activity, assessed through α-amylase inhibition assays (Lalpara et al., 2021). Furthermore, Wang et al. (2016) synthesized 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for the synthesis of various biologically active compounds, indicating the significance of this chemical structure in developing potential drug candidates (Wang et al., 2016).
Biological Applications and Antimicrobial Activities
Research has also delved into the biological applications of these compounds. Zhao et al. (2018) synthesized a series of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-caboxamide derivatives and evaluated their antiproliferative activities on different human cancer cell lines. The structure-activity relationships were explored, highlighting the potential of these compounds as selective anti-lung cancer agents (Zhao et al., 2018). Furthermore, Sheykhi-Estalkhjani et al. (2020) synthesized new 8,9-dihydro-7H-purine-6-carboxamide derivatives and evaluated their antibacterial activities against various bacterial strains, demonstrating their potential as antimicrobial agents (Sheykhi-Estalkhjani et al., 2020).
Mécanisme D'action
Propriétés
IUPAC Name |
9-(3-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O5/c1-30-13-4-2-3-12(9-13)24-18-15(22-19(24)27)14(16(20)26)21-17(23-18)10-5-7-11(8-6-10)25(28)29/h2-9H,1H3,(H2,20,26)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINVWUFKPZWYIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Tert-butyl)-7-(pyrrolidin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2808970.png)
![2-[(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B2808973.png)

![1,3-dimethyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2808976.png)
![(2Z)-2-[(4-cyanophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2808977.png)
![tert-butyl N-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}carbamate](/img/structure/B2808978.png)
![N-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)-3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2808979.png)
![1-methyl-3-(3-phenylpropyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2808980.png)


![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,5-dimethoxyphenyl)triazol-4-amine](/img/structure/B2808985.png)
![3-[(5,6-Dimethylpyrimidin-4-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2808990.png)

